Methyl 2-chloro-2-(2,5-dichlorothiophen-3-yl)acetate
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Overview
Description
Methyl 2-chloro-2-(2,5-dichlorothiophen-3-yl)acetate is an organic compound with the molecular formula C7H5Cl3O2S. This compound is characterized by the presence of a thiophene ring substituted with chlorine atoms and an ester functional group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-2-(2,5-dichlorothiophen-3-yl)acetate typically involves the chlorination of thiophene derivatives followed by esterification. One common method involves the reaction of 2,5-dichlorothiophene with chloroacetyl chloride in the presence of a base such as pyridine to form the intermediate 2-chloro-2-(2,5-dichlorothiophen-3-yl)acetyl chloride. This intermediate is then reacted with methanol to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-2-(2,5-dichlorothiophen-3-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Ester Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, using reagents like hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted thiophene derivatives, while hydrolysis results in the formation of 2-chloro-2-(2,5-dichlorothiophen-3-yl)acetic acid.
Scientific Research Applications
Methyl 2-chloro-2-(2,5-dichlorothiophen-3-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving thiophene derivatives and their biological activities.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-2-(2,5-dichlorothiophen-3-yl)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological molecules. The chlorine atoms on the thiophene ring can participate in substitution reactions, altering the compound’s activity and interactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-2-(2,4-dichlorothiophen-3-yl)acetate
- Methyl 2-chloro-2-(2,3-dichlorothiophen-3-yl)acetate
- Methyl 2-chloro-2-(2,5-dibromothiophen-3-yl)acetate
Uniqueness
Methyl 2-chloro-2-(2,5-dichlorothiophen-3-yl)acetate is unique due to the specific positioning of chlorine atoms on the thiophene ring, which can influence its reactivity and interactions in chemical and biological systems. This unique structure can result in distinct properties and applications compared to similar compounds .
Properties
IUPAC Name |
methyl 2-chloro-2-(2,5-dichlorothiophen-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3O2S/c1-12-7(11)5(9)3-2-4(8)13-6(3)10/h2,5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSNROIJZFWROC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(SC(=C1)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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